
2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide
説明
AZD-2932 is a high affinity inhibitor of VEFGR-2 and PDGFR. AZD-2932 has a balanced ~ 1:1 ratio of activity vs both VEGFR-2 and PDGFRβ and shows IC50 values of 8 and 4 nM against the two enzymes, respectively. It is also active on c-Kit and FLT3 with good selectivity on a panel of kinases. The pharmacokinetic behavior and the preclinical antitumor activity in nude mice bearing C6 rat glial tumors indicate that 31 has the potential to become an antiangiogenic agent in the clinic.
科学的研究の応用
Inhibition of VEGFR-2 and PDGFR Tyrosine Kinases
AZD2932 is a potent inhibitor of VEGFR-2 and PDGFR tyrosine kinases . These kinases play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones. By inhibiting these kinases, AZD2932 can potentially control the growth and spread of cancer cells by limiting their blood supply .
Anti-Cancer Applications
AZD2932 was developed by AstraZeneca as a potential anti-cancer medicine . Its ability to inhibit VEGFR-2 and PDGFR tyrosine kinases, which are often overexpressed in various types of cancers, makes it a promising candidate for cancer treatment .
In Vivo Efficacy in Preclinical Models
In preclinical models, AZD2932 has shown promising results. For instance, in mice bearing C6 rat glial tumors, AZD2932 demonstrated good potency. The growth of Calu-6 tumor was inhibited by 81% and 72% at doses of 50 and 12.5 mg/kg b.i.d, respectively .
Pharmacokinetics
The pharmacokinetics of AZD2932 have been studied in vitro . Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, and potential side effects.
Drug Development
AZD2932 is part of a new series of Quinazoline Ether Inhibitors . The development of this new class of inhibitors could lead to the discovery of more potent and selective drugs for the treatment of various diseases.
作用機序
AZD2932, also known as 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide, is a potent and multi-targeted kinase inhibitor .
Target of Action
AZD2932 primarily targets VEGFR-2 , PDGFRβ , Flt-3 , and c-Kit . These proteins are tyrosine kinases, which play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
AZD2932 interacts with its targets by inhibiting their kinase activity, thereby preventing the phosphorylation process that is essential for the activation of these proteins . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathways affected by AZD2932 are those regulated by its target proteins. VEGFR-2 is involved in angiogenesis, PDGFRβ plays a role in cell proliferation and differentiation, Flt-3 is implicated in hematopoiesis, and c-Kit is involved in stem cell factor signaling . By inhibiting these proteins, AZD2932 can disrupt these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of AZD2932 have been evaluated in vitro
Result of Action
The inhibition of the target proteins by AZD2932 leads to changes at the molecular and cellular levels. For instance, the inhibition of VEGFR-2 can reduce angiogenesis, while the inhibition of PDGFRβ can affect cell proliferation and differentiation . These changes can potentially influence the growth and survival of cells.
特性
IUPAC Name |
2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCZJMOEMMCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide | |
CAS RN |
883986-34-3 | |
| Record name | AZD-2932 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883986343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-2932 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9PP5S9IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)
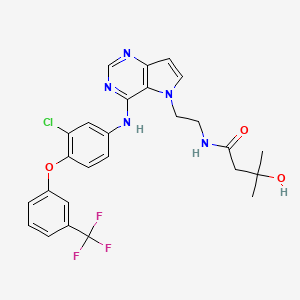



![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)

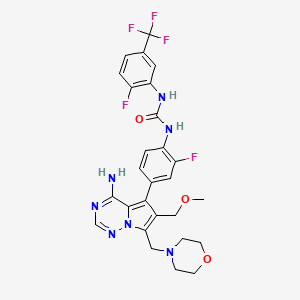
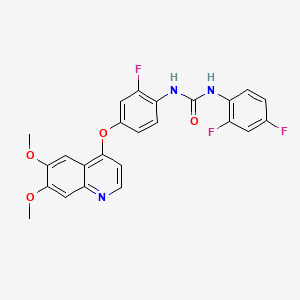

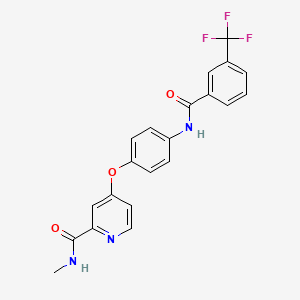

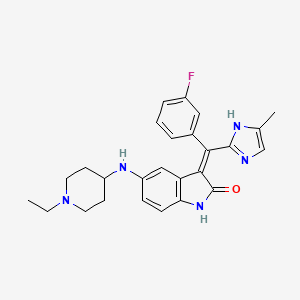
![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)